molecular formula C20H19ClN2O3 B2847187 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 946227-21-0

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No. B2847187
CAS RN: 946227-21-0
M. Wt: 370.83
InChI Key: JGNYIRJRKJVYLY-UHFFFAOYSA-N
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Description

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as PEAQX, is a chemical compound that belongs to the family of isoxazole derivatives. PEAQX has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Herbicidal Applications

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, as part of the broader class of chloroacetamide and isoxazole derivatives, shows promise in agricultural applications, particularly as herbicides. A study by Kai et al. (1998) highlighted the herbicidal efficacy of similar compounds, particularly against upland field plants, noting that certain structural variants, such as those with a 4-methyl-3-trifluoromethyl-5-isoxazolyl group, exhibit strong herbicidal activities against common weeds without negatively affecting crops like cotton (Kai, Horita, Miki, Ide, & Takase, 1998).

Biochemical Interactions and Structural Studies

The compound's interaction with biological systems, including its metabolism in liver microsomes, has been a subject of research. Coleman et al. (2000) explored the metabolism of related chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential risks associated with these compounds (Coleman, Linderman, Hodgson, & Rose, 2000). Additionally, structural studies, such as those by Boechat et al. (2011), have contributed to understanding the molecular configurations and interactions of similar acetamide derivatives, which are vital for their biochemical and pharmacological properties (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Potential for Antipsychotic Agents

In the pharmaceutical realm, derivatives of acetamide have been explored for their potential as antipsychotic agents. Wise et al. (1987) synthesized and evaluated a series of novel compounds, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their antipsychotic-like properties in behavioral animal tests (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987). Such studies underscore the potential of acetamide derivatives in developing new therapeutic agents.

Applications in Cancer Research

Furthermore, derivatives similar to 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide have been investigated for their roles in cancer treatment. Wu et al. (2009) reported on a novel compound, XN05, that exhibited potent antitumor activity against various cancer cells in vitro, highlighting the potential for these compounds in cancer therapy (Wu, Ding, Liu, Zhu, Hu, Yang, & He, 2009).

properties

IUPAC Name

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-25-18-8-2-14(3-9-18)10-11-22-20(24)13-17-12-19(26-23-17)15-4-6-16(21)7-5-15/h2-9,12H,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNYIRJRKJVYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide

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